molecular formula C22H23ClN4O B2922758 (4-((3-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251702-92-7

(4-((3-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B2922758
CAS No.: 1251702-92-7
M. Wt: 394.9
InChI Key: NHFJFVGZYXQNHG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including an amino group, a naphthyridin group, and a piperidin group. These groups are common in many pharmaceuticals and could suggest a variety of potential uses .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, while the naphthyridin and piperidin groups might be involved in various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the synthesis of compounds related to "(4-((3-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone" and their evaluation for antibacterial properties. For instance, Mogilaiah et al. (2009) synthesized derivatives showing significant antibacterial activity, illustrating the potential of such compounds in combating bacterial infections (Mogilaiah, Vidya, Kavitha, & Kumar, 2009).

Anticancer Properties

Another area of application is in anticancer research. A novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting a potential for melanoma treatment (Kong, Lv, Yan, Chang, & Wang, 2018).

Polymer Science

In polymer science, a new naphthalene-ring containing diamine and resulting thermally stable polyamides have been developed, highlighting the use of naphthyridinyl derivatives in the synthesis of materials with desirable physical properties (Mehdipour‐Ataei, Sarrafi, & Hatami, 2005).

Organic Synthesis and Material Science

Research has also focused on the synthesis of novel compounds for potential use in material science and as intermediates in organic synthesis. For example, the synthesis of carbon-11-labeled aminoalkylindole derivatives as candidates for cannabinoid receptor radioligands showcases the application in neuroimaging and the study of substance abuse (Gao, Gao, Wang, & Zheng, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, it might interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications .

Properties

IUPAC Name

[4-(3-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O/c1-14-8-10-27(11-9-14)22(28)19-13-24-21-18(7-6-15(2)25-21)20(19)26-17-5-3-4-16(23)12-17/h3-7,12-14H,8-11H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFJFVGZYXQNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)Cl)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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